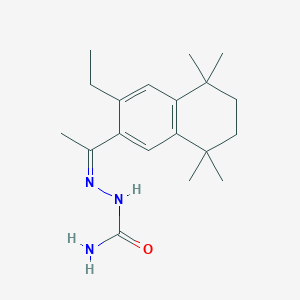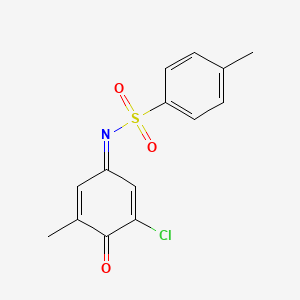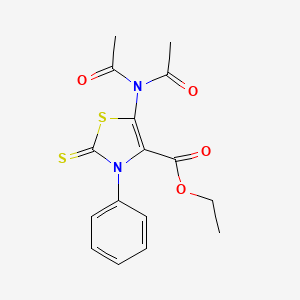
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime (DMDDO) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMDDO belongs to the family of indole-derived compounds that possess a unique chemical structure with a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime is not fully understood. However, it has been suggested that 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime exerts its biological effects by modulating the activity of various signaling pathways. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been found to modulate the activity of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines. In addition, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been found to induce apoptosis in cancer cells and inhibit tumor growth. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has also been shown to improve cognitive function and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has also been found to have low toxicity, making it suitable for in vitro and in vivo experiments. However, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has a relatively short half-life, which can limit its efficacy in certain experiments.
Orientations Futures
There are several future directions for the research on 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime. One potential direction is to investigate the potential of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime as a therapeutic agent for various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. Another potential direction is to investigate the potential of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime and to identify potential drug targets for the development of novel therapeutic agents.
Méthodes De Synthèse
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime can be synthesized by a multistep reaction process starting from commercially available starting materials. The synthesis involves the reaction of 5,6,7,8-tetrahydro-4H-indol-4-one with 2,4-dimethylphenyl hydrazine in the presence of a reducing agent such as sodium borohydride. The product is then further reacted with benzaldehyde in the presence of a catalyst to yield 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime.
Applications De Recherche Scientifique
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
Propriétés
IUPAC Name |
(NE)-N-(6,6-dimethyl-1,2-diphenyl-5,7-dihydroindol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-22(2)14-19(23-25)18-13-20(16-9-5-3-6-10-16)24(21(18)15-22)17-11-7-4-8-12-17/h3-13,25H,14-15H2,1-2H3/b23-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTBXGDLSRIVBK-FCDQGJHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NO)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/O)/C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-N-hydroxy-6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)
![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)





![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)
